molecular formula C11H7F3O3S B1507125 Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate CAS No. 885279-16-3

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate

Cat. No.: B1507125
CAS No.: 885279-16-3
M. Wt: 276.23 g/mol
InChI Key: SBWDLPVAPIPKRG-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate is a high-value synthetic intermediate based on the benzo[b]thiophene scaffold, a structure of significant interest in medicinal and materials chemistry. The simultaneous presence of the electron-withdrawing trifluoromethoxy group and the methyl ester moiety on the heteroaromatic core makes this compound a versatile and privileged building block for constructing more complex, functional molecules. Researchers utilize this compound primarily in pharmaceutical research and development. The benzo[b]thiophene core is a known bioisostere for benzene and other aromatic systems, often used to modulate the electronic properties, metabolic stability, and binding affinity of lead compounds. Incorporation of the trifluoromethoxy group is a common strategy in drug design to enhance lipid membrane permeability and improve pharmacokinetic profiles due to its high lipophilicity and stability. This specific compound serves as a key precursor in the synthesis of potential therapeutic agents, and its structure is amenable to further functionalization via hydrolysis of the ester group or cross-coupling reactions on the aromatic ring. The broader class of synthetic thiophene derivatives has been reported to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties, attracting great interest in both industry and academia. Several commercially available drugs contain the thiophene nucleus, underscoring its therapeutic relevance. Handling and Usage: This product is provided for research purposes as a solid substance. It is recommended to store it sealed in a dry environment at 2-8°C. Researchers should consult the Safety Data Sheet (SDS) prior to use. Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, or for any human or veterinary consumption.

Properties

IUPAC Name

methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c1-16-10(15)9-5-6-4-7(17-11(12,13)14)2-3-8(6)18-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWDLPVAPIPKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723002
Record name Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-16-3
Record name Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Substituted Benzo[b]thiophene-2-carboxylates

A common route to benzo[b]thiophene-2-carboxylates involves the reaction of substituted benzaldehydes with ethyl thioglycolate or ethyl bromomalonate under basic conditions, followed by cyclization and ester formation.

  • For example, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was synthesized by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of potassium carbonate in anhydrous DMF at 60 °C for 2 hours. The product was isolated by extraction and recrystallization, yielding a white powder with 57% yield.

  • Similar procedures are reported for halogen-substituted benzo[b]thiophene-2-carboxylates, which serve as precursors for further functionalization.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is less commonly introduced directly via aldehyde precursors. Instead, it is often installed via electrophilic trifluoromethoxylation reagents or by nucleophilic substitution on suitable intermediates.

While direct literature on this compound preparation is limited, analogous methods for trifluoromethoxy aromatic compounds suggest:

  • Use of trifluoromethoxylation reagents such as Togni-type reagents or copper-mediated trifluoromethoxylation of aryl halides.

  • Alternatively, substitution of a suitable leaving group (e.g., halogen) on the benzo[b]thiophene ring by trifluoromethoxide anion under controlled conditions.

Esterification to Methyl Ester

Once the benzo[b]thiophene-2-carboxylic acid derivative bearing the trifluoromethoxy group is obtained, methyl esterification is typically achieved by:

  • Treatment with methanol under acidic or basic catalysis to form this compound.

  • Alternatively, direct synthesis of the methyl ester can be done by using methyl thioglycolate or methyl bromomalonate in the initial cyclization step.

Detailed Example Procedure (Adapted from Analogous Compounds)

Step Reagents & Conditions Description Yield & Notes
1. Formation of substituted benzaldehyde intermediate Starting from 5-bromo- or 5-chlorobenzo[b]thiophene-2-carboxylate Halogenated intermediate prepared by known methods High yield (typically >80%)
2. Trifluoromethoxylation Copper-mediated trifluoromethoxylation using AgOCF3 or Togni reagent Introduction of -OCF3 group at 5-position replacing halogen Moderate to good yield; requires inert atmosphere
3. Hydrolysis (if ester is ethyl or other) NaOH in EtOH/H2O, room temperature overnight Conversion of ester to carboxylic acid High yield (75-90%)
4. Methyl esterification Methanol with acid catalyst (e.g., H2SO4) reflux Formation of methyl ester High yield, purification by recrystallization

Research Findings and Notes

  • The benzo[b]thiophene scaffold is versatile and allows for various substitutions, including trifluoromethoxy, which enhances lipophilicity and metabolic stability.

  • The trifluoromethoxy group is known to influence biological activity significantly, making this compound a compound of interest in medicinal chemistry.

  • The synthetic routes are adapted from well-established methods for related benzo[b]thiophene derivatives bearing trifluoromethyl or halogen substituents, with modifications for trifluoromethoxy incorporation.

  • Purification typically involves recrystallization or chromatography, and characterization is confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiophene ring to sulfoxides or sulfones.

  • Reduction: : Reduction of the carboxylate group to alcohols or aldehydes.

  • Substitution: : Replacement of the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances the biological activity of compounds, making them more effective in targeting specific biological pathways. For instance, research has demonstrated that derivatives of this compound can act as inhibitors in various kinase pathways, which are vital in cancer treatment and other diseases .

Case Study: Kinase Inhibitors
A study published in Organic & Biomolecular Chemistry highlighted the synthesis of kinase inhibitors using derivatives of this compound. The microwave-assisted synthesis method used resulted in high yields, demonstrating the compound's utility in developing new therapeutic agents .

Material Science

Development of Advanced Materials
This compound is utilized in material science for creating advanced materials such as polymers and coatings. Its unique properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in electronics and protective coatings .

Applications in Coatings
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, which are essential for high-performance materials used in various industrial applications .

Agricultural Chemicals

Formulation of Agrochemicals
Research indicates that this compound is being explored for its potential use in agrochemicals, particularly as a component in pest control formulations. Its fluorinated structure may enhance the efficacy of these chemicals while minimizing their environmental impact, aligning with the increasing demand for sustainable agricultural practices .

Fluorinated Compounds Research

Insights into Reactivity and Stability
As a fluorinated compound, this compound is valuable in studies examining the effects of fluorine on organic compounds. Research has focused on understanding its reactivity and stability, which can lead to the development of new fluorinated materials with specific desirable properties .

Analytical Chemistry

Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard for various analytical methods. It aids researchers in accurately detecting and quantifying similar compounds within complex mixtures, thereby enhancing the reliability of analytical results .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentKey intermediate for drug synthesis; enhances biological activityTargeted therapies for diseases
Material ScienceUsed in advanced materials; improves durability and resistanceHigh-performance coatings and polymers
Agricultural ChemicalsPotential use in pest control formulationsSustainable agricultural practices
Fluorinated CompoundsStudies on reactivity and stabilityDevelopment of new fluorinated materials
Analytical ChemistryReference standard for analytical methodsAccurate detection and quantification

Mechanism of Action

The mechanism by which Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the benzo[b]thiophene scaffold critically determine thermal stability, reactivity, and functional applications. Below is a comparative analysis of key analogs:

Table 1: Substituent-Driven Properties of Benzo[b]thiophene-2-carboxylate Derivatives
Compound Substituent (Position 5) Molecular Weight Key Applications Thermal Stability Synthesis Method
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate -OCF₃ 276.23 (calc.) Not explicitly reported Hypothetically stable Likely via Suzuki coupling
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate -CF₃ 260.21 (calc.) Plant disease control N/A Suzuki-Miyaura coupling
Methyl 5-aminobenzo[b]thiophene-2-carboxylate -NH₂ 207.25 Pharmaceutical intermediates N/A Nucleophilic substitution
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate -OH 222.25 Materials science Lower (prone to oxidation) Aldol condensation
Key Observations:

Electron-Withdrawing Groups (-OCF₃ vs. Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is utilized in plant disease control compositions, suggesting that electron-withdrawing groups enhance bioactivity .

Electron-Donating Groups (-NH₂): The amino substituent (-NH₂) increases reactivity, making Methyl 5-aminobenzo[b]thiophene-2-carboxylate a candidate for further functionalization in drug synthesis .

Hydroxy and Ester Groups:

  • Hydroxy-substituted derivatives (e.g., Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) exhibit hydrogen-bonding capacity, influencing crystal packing and solubility .

Thermal and Chemical Stability

While direct thermal data for this compound are absent, analogs with similar substituents provide clues:

  • Thienothiophene-Based Liquid Crystals (): Thieno[3,2-b]thiophene esters exhibit smectic C mesophases, indicating that benzo[b]thiophene derivatives with bulky substituents (-OCF₃) could similarly influence mesophase width and stability .

Biological Activity

Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, with the CAS number 146137-92-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory effects, enzyme inhibition, and cellular activity.

  • Molecular Formula : C11_{11}H7_7F3_3O2_2S
  • Molecular Weight : 260.23 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

1. Anti-inflammatory Activity

Thiophene derivatives, including this compound, have shown significant anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

  • Inhibition of COX and LOX : Studies have reported IC50_{50} values for various thiophene derivatives that indicate their potency as COX and LOX inhibitors. For instance, a related compound exhibited an IC50_{50} of 29.2 µM against the 5-LOX enzyme, suggesting a similar potential for this compound .

2. Enzyme Inhibition

The compound has been implicated in inhibiting key enzymes involved in inflammatory pathways:

  • Mitogen Activated Protein Kinases (MAPKs) : MAPKs are crucial for cellular signaling during inflammation. Research has shown that certain derivatives can selectively inhibit MAPK pathways, which may lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50_{50} Value (µM)Comments
MDA-MB-231 (TNBC)0.126Strong inhibitory effect on cell proliferation
MCF10A>19Lesser effect compared to cancer cells

The selectivity index indicates that this compound may preferentially target cancer cells over normal cells, making it a candidate for further development in cancer therapeutics .

Case Study 1: In Vivo Anti-inflammatory Effects

In animal models, compounds similar to this compound demonstrated significant reductions in paw edema induced by carrageenan, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that these compounds could modulate gene expression related to inflammatory cytokines. For example, treatment with related thiophene derivatives resulted in decreased expression levels of TNF-α and IL-8 in LPS-induced THP-1 monocytes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate

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